ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of an amino group, a chlorophenyl group, and an ethyl carbamate moiety makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the amino group, the chlorophenyl group, and the ethyl carbamate moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies, such as microwave-assisted synthesis or flow chemistry, can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (8-amino-3-phenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate
- Ethyl (8-amino-3-(4-methylphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate
- Ethyl (8-amino-3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate
Uniqueness
Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity and specificity for its molecular targets.
Biological Activity
Ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS Number: 102568-48-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article synthesizes the available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Chemical Formula : C16H14ClN5O2
- Molecular Weight : 343.77 g/mol
- CAS Number : 102568-48-9
This compound has been identified as a potential inhibitor of several key pathways involved in cancer cell proliferation:
- RAF Kinase Inhibition : The compound inhibits RAF activity, particularly BRAF, which is crucial in the signaling pathways that promote cell division and survival in various cancers, including melanoma and colorectal cancer .
- Receptor Tyrosine Kinase (RTK) Inhibition : It also shows activity against RTKs, which are often overexpressed in tumors and contribute to cancer progression .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties across several cancer cell lines. Below is a summary of findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 5.33 | Induces apoptosis via G2/M phase arrest |
HepG2 (Liver) | 4.22 | Inhibits tubulin polymerization |
PC3 (Prostate) | 3.67 | Disruption of RTK signaling |
A375 (Melanoma) | 1.48 | Inhibition of BRAF signaling |
These results indicate a promising profile for the compound as a selective agent against tumor cells while sparing normal fibroblasts, highlighting its potential for targeted therapy .
Case Studies
- In Vitro Studies : A study conducted on various human tumor cell lines demonstrated that the compound effectively inhibited cell proliferation with IC50 values ranging from 1.48 µM to 5.33 µM across different cancer types. The mechanism was primarily linked to cell cycle arrest and induction of apoptosis through modulation of key apoptotic markers such as Bcl-2 and Bax .
- In Vivo Studies : Preliminary animal studies have shown that administration of this compound resulted in significant tumor regression in xenograft models of melanoma and prostate cancer, further supporting its therapeutic potential .
Properties
CAS No. |
28642-75-3 |
---|---|
Molecular Formula |
C16H14ClN5O2 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C16H14ClN5O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H3,18,20,21,22,23) |
InChI Key |
UGWGFFXYCGKSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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